molecular formula C30H44N8O7S B12427401 Tetrazine-PEG4-biotin

Tetrazine-PEG4-biotin

Cat. No.: B12427401
M. Wt: 660.8 g/mol
InChI Key: YZCZXSSFVWWGLL-VBOOUTDYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrazine-PEG4-biotin is a bifunctional bioconjugation reagent that combines a tetrazine moiety, a polyethylene glycol (PEG) linker, and a biotin unit. This compound is widely used in click chemistry, particularly in the synthesis of antibody-drug conjugates (ADCs). The tetrazine group in this compound can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing trans-cyclooctene (TCO) groups, making it a valuable tool in bioorthogonal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrazine-PEG4-biotin involves the conjugation of a tetrazine moiety to a PEG4 linker, followed by the attachment of a biotin unit. The tetrazine group is typically synthesized through a series of reactions starting from commercially available starting materials. The PEG4 linker is then attached to the tetrazine group using standard coupling reactions. Finally, the biotin unit is conjugated to the PEG4 linker to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Tetrazine-PEG4-biotin primarily undergoes inverse electron demand Diels-Alder reactions (iEDDA) with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene. This reaction is highly specific and occurs under mild conditions, making it suitable for various applications in chemical biology .

Common Reagents and Conditions

The iEDDA reaction typically requires the presence of strained alkenes and can be carried out in aqueous or organic solvents. The reaction is highly efficient and can proceed at room temperature, making it ideal for use in biological systems .

Major Products

The major product of the iEDDA reaction between this compound and strained alkenes is a stable dihydropyridazine linkage. This product is highly stable and can be used for further bioconjugation or labeling applications .

Scientific Research Applications

Tetrazine-PEG4-biotin has a wide range of applications in scientific research, including:

Mechanism of Action

Tetrazine-PEG4-biotin exerts its effects through the inverse electron demand Diels-Alder reaction (iEDDA). The tetrazine moiety reacts with strained alkenes to form a stable dihydropyridazine linkage. This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems. The PEG4 linker increases the compound’s water solubility, facilitating its use in aqueous environments. The biotin unit allows for easy detection and purification using avidin or streptavidin .

Comparison with Similar Compounds

Tetrazine-PEG4-biotin is unique due to its combination of a tetrazine moiety, a PEG4 linker, and a biotin unit. Similar compounds include:

This compound stands out due to its high reactivity, stability, and versatility in various scientific applications.

Properties

Molecular Formula

C30H44N8O7S

Molecular Weight

660.8 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C30H44N8O7S/c39-26(4-2-1-3-25-28-24(20-46-25)35-30(41)36-28)31-10-12-43-14-16-45-18-17-44-15-13-42-11-9-27(40)32-19-22-5-7-23(8-6-22)29-37-33-21-34-38-29/h5-8,21,24-25,28H,1-4,9-20H2,(H,31,39)(H,32,40)(H2,35,36,41)/t24-,25-,28-/m0/s1

InChI Key

YZCZXSSFVWWGLL-VBOOUTDYSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2

Origin of Product

United States

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